What are the physical properties of Azidotrimethylsilane?
What are the physical properties of Azidotrimethylsilane?
For Researchers, Scientists, and Drug Development Professionals
Azidotrimethylsilane ((CH₃)₃SiN₃), also known as TMS-azide, is a versatile and important reagent in modern organic synthesis. Its unique properties make it a safer and more convenient alternative to the highly toxic and explosive hydrazoic acid. This guide provides an in-depth overview of the physical properties of azidotrimethylsilane, detailed experimental protocols for their determination, and visualizations of its key synthetic pathways.
Core Physical Properties
Azidotrimethylsilane is a colorless to pale yellow liquid with a pungent odor.[1] It is highly flammable and sensitive to moisture, reacting to form hydrazoic acid.[1][2] Proper handling and storage in a cool, dry place are essential.[3]
Quantitative Physical Data
The key physical properties of azidotrimethylsilane are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₉N₃Si | [4] |
| Molecular Weight | 115.21 g/mol | [3] |
| Melting Point | -95 °C | [5] |
| Boiling Point | 92-95 °C (at 760 mmHg) | [4] |
| 52-53 °C (at 175 mmHg) | [3] | |
| Density | 0.876 g/mL at 20 °C | [4] |
| 0.868 g/mL at 25 °C | [3] | |
| Refractive Index (n₂₀/D) | 1.414 - 1.415 | [3][4] |
| Flash Point | 6 °C (42.8 °F) - closed cup | [3] |
| Autoignition Temperature | > 300 °C (572 °F) | [1] |
Solubility and Stability
Azidotrimethylsilane is miscible with most common organic solvents, including toluene, dichloromethane, and diethyl ether.[4] It is, however, highly sensitive to moisture and water, with which it rapidly reacts to produce hydrazoic acid.[1] It is also incompatible with strong oxidizing agents and strong acids.[1]
Experimental Protocols
The following sections detail generalized experimental methodologies for determining the key physical properties of liquid compounds like azidotrimethylsilane.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for determining the boiling point of a small liquid sample is the Thiele tube method.[6]
Apparatus:
-
Thiele tube
-
Thermometer (with appropriate range)
-
Small test tube
-
Capillary tube (sealed at one end)
-
Heating mantle or Bunsen burner
-
Mineral oil or silicone oil
Procedure:
-
Fill the Thiele tube with mineral oil to a level just above the side arm.
-
Add a small amount (0.5-1 mL) of azidotrimethylsilane to the small test tube.
-
Place the capillary tube, with its open end down, into the test tube containing the sample.
-
Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
Suspend the thermometer and test tube assembly in the Thiele tube, making sure the oil level is above the sample.
-
Gently heat the side arm of the Thiele tube. Convection currents will ensure uniform heating of the oil bath.[7]
-
As the temperature rises, a slow stream of bubbles will emerge from the capillary tube.
-
Continue heating until a rapid and continuous stream of bubbles is observed.
-
Remove the heat source and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles stops and the liquid begins to be drawn back into the capillary tube.[6]
Determination of Density
The density of a liquid is its mass per unit volume. It can be determined accurately using a pycnometer or, more simply, with a graduated cylinder and a balance.[8]
Apparatus:
-
Graduated cylinder (e.g., 10 mL)
-
Analytical balance
Procedure:
-
Carefully weigh a clean and dry 10 mL graduated cylinder on an analytical balance and record the mass.
-
Precisely measure a known volume of azidotrimethylsilane (e.g., 5 mL) into the graduated cylinder.
-
Reweigh the graduated cylinder containing the liquid and record the new mass.
-
The mass of the liquid is the difference between the final and initial masses.
-
Calculate the density by dividing the mass of the liquid by its volume.[8]
Determination of Refractive Index
The refractive index of a liquid is a measure of how much the path of light is bent, or refracted, when entering the liquid. It is a characteristic property that can be used for identification and purity assessment. An Abbe refractometer is commonly used for this measurement.[9]
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath (optional, for precise measurements)
-
Dropper or pipette
Procedure:
-
Ensure the prisms of the Abbe refractometer are clean and dry.
-
Using a dropper, apply a few drops of azidotrimethylsilane to the surface of the measuring prism.
-
Close the prisms together to spread the liquid into a thin film.
-
Look through the eyepiece and adjust the control knob to bring the dividing line between the light and dark fields into sharp focus.
-
Adjust the compensator knob to eliminate any color fringe at the borderline.
-
Align the borderline precisely with the crosshairs in the eyepiece.
-
Read the refractive index value from the scale.
-
If the measurement is not made at 20 °C, a temperature correction may be necessary.[9]
Key Synthetic Pathways and Reactions
Azidotrimethylsilane is a key reagent in several important organic transformations. The following diagrams, generated using the DOT language, illustrate the logical flow of its synthesis and two of its characteristic reactions.
Synthesis of Azidotrimethylsilane
Azidotrimethylsilane is commonly synthesized by the reaction of trimethylsilyl (B98337) chloride with sodium azide (B81097) in a suitable solvent.[10]
Caption: Synthesis of Azidotrimethylsilane.
1,3-Dipolar Cycloaddition
Azidotrimethylsilane undergoes 1,3-dipolar cycloaddition reactions with alkynes to form triazole derivatives. This reaction is a cornerstone of "click chemistry."[11]
Caption: 1,3-Dipolar Cycloaddition Reaction.
Reaction with Carbonyl Compounds
Azidotrimethylsilane reacts with aldehydes and ketones to form α-azido-trimethylsiloxy alkanes. This reaction is a key step in the synthesis of various nitrogen-containing compounds.
Caption: Reaction with Carbonyl Compounds.
Spectral Data
The structural characterization of azidotrimethylsilane is supported by various spectroscopic techniques.
-
¹H NMR: A single sharp peak is observed due to the nine equivalent protons of the three methyl groups.[10]
-
¹³C NMR: A single resonance is observed for the three equivalent methyl carbons.
-
IR Spectroscopy: A strong characteristic absorption band is observed in the region of 2100 cm⁻¹ corresponding to the asymmetric stretching of the azide (N₃) group.
-
Mass Spectrometry: The mass spectrum shows the molecular ion peak and characteristic fragmentation patterns.
Disclaimer: This document is intended for informational purposes only and does not constitute a recommendation for the use of azidotrimethylsilane. All chemical handling should be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment. Users should consult the relevant Safety Data Sheet (SDS) before handling this compound.
References
- 1. eng.uc.edu [eng.uc.edu]
- 2. A theoretical investigation into the 1,3-dipolar cycloaddition of azidotrimethylsilane onto nanographene. | Semantic Scholar [semanticscholar.org]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. A theoretical investigation into the 1,3-dipolar cycloaddition of azidotrimethylsilane onto nanographene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 8. homesciencetools.com [homesciencetools.com]
- 9. athabascau.ca [athabascau.ca]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
